Boc-3-氨基-L-酪氨酸

概览

描述

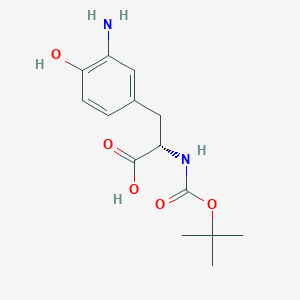

Boc-3-amino-L-tyrosine is a compound with the molecular formula C14H20N2O5 . It is a derivative of tyrosine, an amino acid, with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a common protecting group used in peptide synthesis .

Synthesis Analysis

The synthesis of Boc-3-amino-L-tyrosine involves the protection of the amino function of tyrosine with a Boc group . This process is generally the first option in a synthetic project when there is a need to protect an amino function . The Boc group can be cleaved by mild acidolysis . Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction .

Molecular Structure Analysis

The molecular weight of Boc-3-amino-L-tyrosine is 296.32 g/mol . The compound has a total of 41 bonds, including 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .

Chemical Reactions Analysis

The Boc group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Physical And Chemical Properties Analysis

Boc-3-amino-L-tyrosine has a molecular weight of 296.32 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 296.13722174 g/mol . The topological polar surface area of the compound is 122 Ų .

科研应用

肽合成和修饰:Boc-3-氨基-L-酪氨酸衍生物在肽合成中被用于开发阿片样肽类药物。Bender等人(2015年)的研究讨论了Boc-2',6'-二甲基-L-酪氨酸的合成及其在阿片配体中的应用,突出了它在增强这些化合物效力方面的重要性 (Bender et al., 2015)。

化学合成和稳定性:Garbay-Jaureguiberry等人(1992年)的研究侧重于改进修饰氨基酸的合成,包括N-Boc保护衍生物用于固相肽合成。这表明了Boc-3-氨基-L-酪氨酸在促进复杂肽的稳定和高效合成中的作用 (Garbay-Jaureguiberry等人,1992年)。

放射性同位素标记和成像:Hess等人(2002年)描述了通过特异性区域氟-脱锡化合成2-[18F]氟-L-酪氨酸,一种氟标记的氨基酸,展示了其在体内利用正电子发射断层扫描成像蛋白质代谢的潜力 (Hess et al., 2002)。

酶抑制研究:Ahmad等人(1992年)的研究讨论了2,3-甲基-m-酪氨酸的合成及其作为L-芳香族氨基酸脱羧酶抑制剂的作用,突出了Boc保护酪氨酸衍生物在酶抑制生物化学研究中的应用 (Ahmad et al., 1992)。

分子识别和色谱:Lin等人(2007年)利用Nα-保护氨基酸如Boc-L-Tyr进行分子印迹聚合物的研究,显示了Boc-3-氨基-L-酪氨酸在色谱研究中用于分子识别的重要性 (Lin et al., 2007)。

生物活性肽的固相合成:González-Muñiz等人(2009年)报道了使用Boc-Phe代替Boc-Tyr(SO3H)合成胆囊收缩素的全活性类似物,说明了Boc保护酪氨酸衍生物在生物活性肽的固相合成中的实用性 (González-Muñiz等人,2009年)。

Safety And Hazards

Safety measures for handling Boc-3-amino-L-tyrosine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids . Research into therapeutic peptides started with fundamental studies of natural human hormones, including insulin, oxytocin, vasopressin, and gonadotropin-releasing hormone (GnRH), and their specific physiological activities in the human body . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .

性质

IUPAC Name |

(2S)-3-(3-amino-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7,15H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDSZPLLLMNLBY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-amino-L-tyrosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487404.png)

![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)

![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)

![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)

![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)

![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)

![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)

![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)

![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)

![3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1487421.png)

![1-[(4-Methyl-1-piperazinyl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1487422.png)

![2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B1487423.png)